molecular formula C19H18N2O4S B11658368 2-(Piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

2-(Piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11658368
M. Wt: 370.4 g/mol
InChI Key: XBLRGNNCXYRALM-UHFFFAOYSA-N
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Description

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of piperidine-1-carbothioyl chloride and 3-nitrobenzoic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of a Cp*Ir complex has been reported to facilitate the N-heterocyclization of primary amines with diols .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbothioyl group can be reduced to a thiol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzoate moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is unique due to the presence of both a piperidine ring and a nitrobenzoate group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C19H18N2O4S/c22-19(14-7-6-8-15(13-14)21(23)24)25-17-10-3-2-9-16(17)18(26)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2

InChI Key

XBLRGNNCXYRALM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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